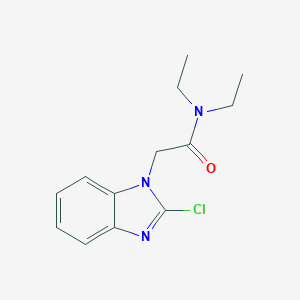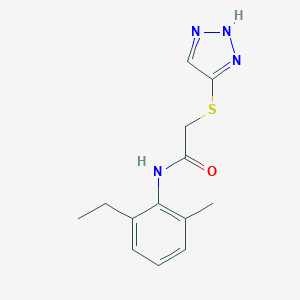![molecular formula C19H15FN2O2S2 B269961 N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as FSN 047 and is a thiazole-based molecule that has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of FSN 047 is not yet fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. FSN 047 may also exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and modulating the activity of pain receptors.
Biochemical and Physiological Effects:
FSN 047 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. Additionally, FSN 047 has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of FSN 047 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FSN 047 has shown promising results in various scientific studies, making it a suitable candidate for further research and development. However, one of the limitations of FSN 047 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of FSN 047. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FSN 047 and its potential therapeutic applications. Finally, the development of FSN 047-based drugs for the treatment of cancer and inflammatory diseases is an exciting area of research that may have significant clinical implications.
Synthesis Methods
The synthesis of FSN 047 involves several steps, including the reaction of 4-fluoroaniline with thioacetic acid to form 4-(4-fluorophenyl)-1,3-thiazol-2-ylthioacetic acid. This intermediate is then reacted with 4-bromoacetophenone to form N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for further research and development.
Scientific Research Applications
FSN 047 has shown potential therapeutic applications in various scientific studies. The compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, FSN 047 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C19H15FN2O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15FN2O2S2/c1-12(23)21-16-8-4-14(5-9-16)18(24)11-26-19-22-17(10-25-19)13-2-6-15(20)7-3-13/h2-10H,11H2,1H3,(H,21,23) |
InChI Key |
WZALSCNMYGNKAY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)